molecular formula C10H8Cl2N2O2S B5529823 1-(2,4-dichloro-5-methylbenzenesulfonyl)-1H-imidazole

1-(2,4-dichloro-5-methylbenzenesulfonyl)-1H-imidazole

Cat. No.: B5529823
M. Wt: 291.15 g/mol
InChI Key: AKBKEAZGWMSDAV-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1H-imidazole is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, along with two chlorine atoms and a methyl group on the benzene ring. Its molecular formula is C10H8Cl2N2O2S.

Preparation Methods

The synthesis of 1-(2,4-dichloro-5-methylbenzenesulfonyl)-1H-imidazole typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with imidazole. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1H-imidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonyl imidazoles, while oxidation and reduction reactions can produce sulfoxides or sulfides.

Scientific Research Applications

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methylbenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the sulfonyl group and imidazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-4-10(9(12)5-8(7)11)17(15,16)14-3-2-13-6-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBKEAZGWMSDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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